3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
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Overview
Description
3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide is a complex organic compound that features both pyrazole and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and indole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones. For example, the reaction of phenylhydrazine with acetylacetone under acidic conditions can yield 3-phenyl-1H-pyrazole-5-carboxylic acid.
Formation of Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling of Pyrazole and Indole Rings: The final step involves coupling the pyrazole and indole rings through a condensation reaction. This can be achieved by reacting the pyrazole carboxylic acid with an indole derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole ring, especially at the carbonyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl and indole rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. The presence of both pyrazole and indole rings suggests that it may interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also be used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-pyrazole-5-carboxamide: Lacks the indole moiety, making it less complex and potentially less bioactive.
N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-phenyl-1H-indole-2-carboxamide: Contains the indole moiety but lacks the pyrazole ring, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide lies in its combined pyrazole and indole structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-phenyl-N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-11-17(22-23-18)13-6-2-1-3-7-13)24-20-12-15-10-14-8-4-5-9-16(14)21-15/h1-3,6-7,10-12,21H,4-5,8-9H2,(H,22,23)(H,24,25)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHJBMUTSZGQX-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=C(N2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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